2-Amino-1-(2-chloro-4-hydroxyphenyl)ethanone;hydrochloride
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Overview
Description
2-Amino-1-(2-chloro-4-hydroxyphenyl)ethanone;hydrochloride is a chemical compound with the molecular formula C8H10ClNO2. It is a hydrochloride salt form of 2-amino-1-(2-chloro-4-hydroxyphenyl)ethanone. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
It is known that similar compounds can react with aldehydes and ketones to form oximes or hydrazones . These reactions involve the nitrogen atom acting as a nucleophile .
Mode of Action
The compound interacts with its targets through a nucleophilic reaction. The oxygen atom can act as a nucleophile in competition with nitrogen, but this is a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones from the reaction of this compound with aldehydes and ketones can influence various biochemical pathways, given the wide range of roles these functional groups play in biological systems .
Pharmacokinetics
The compound’s molecular weight (187624 Da ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
The formation of oximes and hydrazones could potentially alter the function of target molecules, leading to downstream effects on cellular processes .
Action Environment
The compound is recommended to be stored at -20°c, in a sealed storage, away from moisture , suggesting that temperature and humidity may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2-chloro-4-hydroxyphenyl)ethanone;hydrochloride typically involves the reaction of phenol with a mineral acid salt of aminoacetonitrile. The reaction is carried out in the presence of an anhydrous aluminum chloride catalyst and ethylene dichloride as a solvent. Dried hydrogen chloride gas is introduced at a temperature range of 30-60°C, preferably 35-45°C. The intermediate imine layer formed during the reaction is separated and hydrolyzed to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The use of ethylene dichloride as a solvent and anhydrous aluminum chloride as a catalyst ensures high yield and efficiency. The process involves careful control of reaction conditions to optimize the production of the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-chloro-4-hydroxyphenyl)ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) are employed.
Major Products Formed
Oxidation: Quinones
Reduction: Amines or alcohols
Substitution: Substituted phenols or ethers
Scientific Research Applications
2-Amino-1-(2-chloro-4-hydroxyphenyl)ethanone;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-hydroxyphenyl)ethanone;hydrochloride
- 2-Amino-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride
- 2-Amino-1-(4-chloro-phenyl)ethanone;hydrochloride
Uniqueness
2-Amino-1-(2-chloro-4-hydroxyphenyl)ethanone;hydrochloride is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-amino-1-(2-chloro-4-hydroxyphenyl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-7-3-5(11)1-2-6(7)8(12)4-10;/h1-3,11H,4,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCAPWAJQYDNIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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